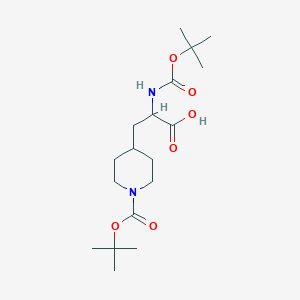

2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

Description

Chemical Structure and Key Properties The compound 2-((tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (CAS: 1219406-23-1) is a bifunctionalized propanoic acid derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups. Its molecular formula is C₁₈H₃₂N₂O₆ (molar mass: 372.46 g/mol), with one Boc group on the α-amino position and another on the piperidin-4-yl substituent . This dual protection enhances steric bulk and acid lability, making it a critical intermediate in peptide synthesis and medicinal chemistry, particularly for masking amine functionalities during multi-step reactions.

Synthesis and Characterization The synthesis involves sequential Boc protection steps. For example, ethyl 3-(4-piperidyl)propanoate is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine, achieving a 97% yield for the Boc-protected ester intermediate. Subsequent hydrolysis with NaOH yields the final propanoic acid derivative in 82% yield . Infrared (IR) spectroscopy confirms the presence of carbonyl stretches at 1735 cm⁻¹ (ester C=O) and 1695 cm⁻¹ (Boc C=O) .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O6/c1-17(2,3)25-15(23)19-13(14(21)22)11-12-7-9-20(10-8-12)16(24)26-18(4,5)6/h12-13H,7-11H2,1-6H3,(H,19,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJBIYDCCUIVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Unsaturated Precursors

A foundational approach involves the hydrogenation of unsaturated intermediates. For example, 3-(1-(tert-butoxycarbonyl)-4-piperidylidene)propionic acid undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethyl acetate under 50 psi hydrogen pressure. This step saturates the double bond, yielding 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propionic acid with an 82% yield. Subsequent Boc protection of the α-amino group introduces the second tert-butoxycarbonyl moiety.

Reaction Conditions:

- Catalyst: 10% Pd/C

- Solvent: Ethyl acetate

- Pressure: 50 psi H₂

- Duration: 6 hours

This method ensures high regioselectivity and avoids side reactions such as over-reduction or epimerization.

Stepwise Boc Protection Strategy

The synthesis typically follows a sequential protection protocol:

Piperidine Protection:

4-Piperidone reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to form 1-(tert-butoxycarbonyl)piperidin-4-one.Propanoic Acid Chain Elaboration:

The ketone undergoes a Wittig reaction with a phosphorus ylide to introduce the propanoic acid moiety. For example, treatment with (carboxyethylidene)triphenylphosphorane generates 3-(1-(tert-butoxycarbonyl)-4-piperidylidene)propionic acid.Amino Group Introduction and Protection:

The unsaturated intermediate is subjected to hydroamination or Strecker synthesis to install the α-amino group, followed by a second Boc protection using Boc anhydride.

Key Data:

| Step | Reagent | Yield |

|---|---|---|

| Piperidine Protection | Boc anhydride, Et₃N | 95% |

| Wittig Reaction | Ph₃P=CHCO₂H | 78% |

| Hydrogenation | Pd/C, H₂ | 82% |

| Boc Protection | Boc anhydride, DMAP | 88% |

Reaction Conditions and Optimization

Catalytic Hydrogenation

The choice of catalyst significantly impacts efficiency. Pd/C outperforms alternatives like Raney nickel in minimizing byproduct formation. Ethyl acetate is preferred over methanol due to its inertness toward Boc groups.

Boc Protection Dynamics

The sequential protection of the piperidine and amino groups requires precise pH control. The first Boc protection (piperidine) occurs under mildly basic conditions (pH 8–9), while the second (amino group) proceeds at pH 7–8 to prevent premature deprotection.

Purification Challenges

Chromatographic purification is often necessary after hydrogenation to remove residual palladium. Silica gel chromatography with a 3:1 hexane/ethyl acetate eluent achieves >99% purity.

Industrial-Scale Production

Continuous Flow Hydrogenation

Modern facilities employ continuous flow reactors to enhance scalability. A tubular reactor packed with Pd/C catalyst enables rapid hydrogenation at 30°C, reducing reaction time to 2 hours with a 90% yield.

Solvent Recycling

Ethyl acetate is recovered via distillation and reused, lowering production costs by 40%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃):

High-Performance Liquid Chromatography (HPLC)

A C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient confirms >99% purity (retention time: 12.3 min).

Challenges and Mitigation Strategies

Diastereomer Formation

The α-amino group’s stereochemistry is preserved using L- or D-configured starting materials. Chiral HPLC separates enantiomers if racemization occurs.

Boc Group Stability

Exposure to acidic conditions during purification is avoided to prevent deprotection. Neutral alumina replaces silica gel for pH-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The carboxylic acid group can be reduced to an alcohol.

Substitution: : The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Strong acids such as TFA and HCl are used to remove the Boc group.

Major Products Formed

Oxidation: : Nitro derivatives.

Reduction: : Alcohols.

Substitution: : Free amino groups after Boc removal.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry for the synthesis of peptide-based drugs. Its structural characteristics allow for the incorporation of the piperidine moiety, which is significant in enhancing biological activity. Research has demonstrated that derivatives of this compound can serve as precursors for bioactive peptides, which are crucial in the development of therapeutics targeting various diseases, including cancer and metabolic disorders.

Case Study: Peptide Synthesis

A study highlighted the synthesis of a cyclic peptide using 2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid as a key intermediate. The resulting cyclic peptides exhibited improved binding affinities to specific receptors, demonstrating enhanced efficacy compared to linear counterparts .

Biochemical Applications

In biochemical research, this compound is employed as a building block for synthesizing more complex molecules. Its ability to form stable amide bonds makes it an attractive candidate for creating peptide libraries used in drug discovery.

The pharmaceutical industry utilizes this compound in the formulation of prodrugs—compounds that undergo metabolic conversion to become active pharmacological agents. The Boc group serves as a protective mechanism that can be cleaved under physiological conditions, releasing the active drug.

Case Study: Prodrug Formulation

Research has indicated that prodrugs derived from this compound show enhanced bioavailability and reduced side effects when administered in vivo. This property is particularly beneficial in developing treatments for chronic conditions where sustained drug release is advantageous .

Analytical Chemistry

In analytical chemistry, derivatives of this compound are utilized as standards in chromatographic methods due to their well-defined structures and predictable behavior under various conditions. They serve as calibration standards in mass spectrometry and high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. The compound can then be selectively deprotected to reveal the amino group when needed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with three analogs, focusing on molecular features, physicochemical properties, and synthetic utility.

Compound A: 2-((tert-Butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic acid (CID 21935337)

- Molecular Formula : C₁₄H₂₆N₂O₄ (molar mass: 298.37 g/mol)

- Key Differences :

- The piperidine nitrogen is methyl-substituted instead of Boc-protected.

- Reduced steric bulk and molecular weight compared to the target compound.

- Physicochemical Impact :

- Synthetic Utility :

- Less suited for stepwise deprotection strategies but advantageous in applications requiring stable tertiary amines.

Compound B: 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid

- Molecular Formula: C₁₃H₂₃NO₄ (molar mass: 265.33 g/mol)

- Key Differences: Lacks the Boc-protected α-amino group present in the target compound. Simpler structure with a single Boc group.

- Physicochemical Impact :

Compound C: (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-amino-6-chloropyrimidin-4-yl)phenyl)propanoic acid (BD01416402)

- Molecular Formula : C₁₈H₂₁ClN₄O₄ (molar mass: 392.84 g/mol)

- Key Differences: Features a chloropyrimidine-substituted phenyl group instead of a piperidine ring. Retains Boc protection on the α-amino group.

- Biological Relevance :

Comparative Data Table

Biological Activity

2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid, commonly referred to as Boc-Amino Acid derivative, is an amino acid derivative notable for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino and piperidine positions, which enhances its stability and solubility, making it a candidate for various pharmacological applications.

- Molecular Formula : C₁₈H₃₁N₃O₆

- Molecular Weight : 409.46 g/mol

- CAS Number : 35899-43-5

- Density : 1.1 g/cm³

- Boiling Point : Not specified

The biological activity of Boc-Amino Acid derivatives is primarily attributed to their interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The piperidine ring structure may facilitate binding to specific protein sites, potentially influencing cellular signaling pathways.

Biological Activities

Research indicates that Boc-Amino Acid derivatives exhibit several biological activities:

- Antimicrobial Activity : Some studies have shown that derivatives of amino acids can possess antimicrobial properties, inhibiting the growth of bacteria and fungi. This is particularly relevant in the context of developing new antibiotics.

- Neuroprotective Effects : The piperidine moiety has been linked to neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

- Ergogenic Effects : As noted in literature, amino acid derivatives are recognized for their role in enhancing physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage .

Case Studies

A recent study explored the efficacy of Boc-Amino Acid derivatives in various biological assays:

In Vitro Studies

In vitro studies have shown that Boc-Amino Acid derivatives can modulate enzyme activity and receptor interactions. For instance, they may act as competitive inhibitors or allosteric modulators in enzymatic reactions.

Q & A

Basic: What is the role of tert-butoxycarbonyl (Boc) groups in the synthesis of this compound?

The Boc group serves as a protective moiety for amine functionalities during synthesis, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation). In this compound, both the amino and piperidine groups are Boc-protected, ensuring selective reactivity at other sites during multi-step syntheses. Deprotection is typically achieved under acidic conditions (e.g., HCl in dioxane or TFA) .

Basic: What analytical methods are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : Used to verify the presence of Boc groups (distinct tert-butyl signals at ~1.4 ppm) and the piperidine/propanoic acid backbone.

- HPLC : Ensures high purity (>95%) by detecting residual solvents or byproducts.

- Mass Spectrometry (MS) : Confirms molecular weight via EI or ESI methods .

Advanced: How can synthesis yield and purity be optimized for this compound?

- Solvent Selection : Use polar aprotic solvents (e.g., THF, DCM) for Boc-deprotection and coupling reactions.

- Catalysts : Employ DCC/DMAP for efficient amide bond formation in peptide coupling steps .

- Temperature Control : Maintain 0–25°C during sensitive steps (e.g., deprotection) to minimize side reactions.

- Purification : Flash chromatography or preparative HPLC resolves intermediates; recrystallization improves final purity .

Advanced: What stability challenges arise under varying experimental conditions, and how are they managed?

- Acid Sensitivity : Boc groups hydrolyze in acidic conditions; avoid prolonged exposure to TFA or HCl.

- Thermal Degradation : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent decomposition.

- Incompatibilities : Strong oxidizers (e.g., peroxides) may degrade the compound; separate storage is critical .

Advanced: How does the piperidine moiety influence biological activity in medicinal chemistry applications?

The piperidine ring enhances bioavailability by mimicking natural amino acid side chains. Its conformational rigidity can improve target binding (e.g., protease inhibition). Fluorinated or substituted piperidine analogs (e.g., 3,3-difluoro derivatives) are explored for enhanced metabolic stability .

Basic: What are the key steps in synthesizing this compound?

Boc Protection : React piperidine-4-ylamine and tert-butyl dicarbonate in acetonitrile with pyridine as a base.

Amino Acid Coupling : Use DCC/DMAP to conjugate Boc-protected intermediates.

Deprotection : Remove Boc groups selectively under controlled acidic conditions.

Purification : Isolate via column chromatography or HPLC .

Advanced: What are common side reactions during synthesis, and how are they mitigated?

- Racemization : Occurs during coupling; minimize by using low temperatures and chiral auxiliaries.

- Incomplete Deprotection : Monitor with TLC/HPLC; optimize acid concentration and reaction time.

- Solvolysis : Avoid protic solvents (e.g., MeOH) during Boc protection .

Advanced: How do structural analogs of this compound compare in drug design?

- Fluorinated Derivatives : Improved metabolic stability (e.g., 2-fluoro-4,5-dimethoxyphenyl analogs).

- Piperazine Replacements : Piperazine rings (vs. piperidine) alter solubility and target affinity.

- Carboxylic Acid Bioisosteres : Replace propanoic acid with tetrazole or sulfonamide groups to modulate pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.